molecular formula C13H10FNO B8721712 4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B8721712
M. Wt: 215.22 g/mol
InChI Key: HDIUUCSGVLOBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
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properties

Product Name

4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

2-(4-amino-3-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H10FNO/c14-12-7-9(5-6-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H,15H2

InChI Key

HDIUUCSGVLOBMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2′-N,N-Dimethylaminomethylphenyl)-2-fluoroaniline: To a solution of 2-formylphenylboronic acid (5 g, 33 mmol) in THF (80 mL) was added 4-bromo-2-fluoroaniline (4.2 g, 22 mmol) and sodium carbonate (2 M, 80 mL) and then was bubbled with nitrogen for 10 min. After Pd(PPh3)4 (1.54 g, 1.33 mmol) was added, the resulting mixture was refluxed under nitrogen for 4 h. The THF layer was separated and filtered through a pad of silica gel. The pad was washed with THF to give an 80 mL solution of 4(2′-formylphenyl)-2-fluoroaniline in THF. To the filtrate (15 mL from total 80 mL) was added Me2NH.HCl (0.68 g, 8.3 mmol) and the resulting mixture was refluxed for 2 h. The mixture was cooled to rt and MeOH (5 mL) was added followed by NaBH4 (0.32 g, 8.3 mmoL). After being stirred at 50° C. for 1 hour, the mixture was cooled to rt and quenched with 1 N HCl to pH 1. The aqueous layer was separated, neutralized with 50% NaOH to pH 12, and extracted with EtOAc. The EtOAc layer was dried over MgSO4, concentrated, and purified by SiO2 chromatography eluted with EtOAc to give 54a (0.89 g, 88% yield); [M+H]+=245.2; 1H NMR (CDCl3) δ 7.49 (dd, J=8.8 Hz, J=1.8 Hz, 1H), 7.31-7.21 (m, 3H), 7.14 (dd, J=12.1 Hz, J=1.8 Hz, 1H), 6.97 (dd, J=8.1 Hz, J=1.5 Hz, 1H), 6.80 (t, J=8.8 Hz, 1H), 3.76 (bs, 2H), 3.34 (s, 2H), 2.17 (s, 6H); 19F NMR (CDCl3) δ-136.19. This material was converted to the bis-HCl salt by dissolving a sample in a minimum volume of methanol and adding 2.2 equivalents of 1.0 M HCl in diethyl ether followed by removal of the solvent under reduced pressure.
[Compound]
Name
4-(2′-N,N-Dimethylaminomethylphenyl)-2-fluoroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-formylphenylboronic acid (5 g, 33.3 mmol) in THF (80 mL) was added 4-bromo-2-fluoroaniline (4.2 g, 22.2 mmol) and Na2CO3 (2M, 80 mL) and then was bubbled with nitrogen for 10 minutes. After Pd(PPh3)4 (1.54 g, 1.33 mmol) was added, the resulting mixture was refluxed under nitrogen for 4 hours. The THF layer was separated, filtered through a pad of silica gel, and washed with THF to give 80 mL solution of 4(2′-formylphenyl)-2-fluoroaniline in THF. MS(CI) m/z 233 (M+NH4, 100%). To the filtrate (15 mL from total 80 mL) was added Me2NH.HCl (0.68 g, 8.33 mmol) and the resulting mixture was refluxed for 2 hours. The mixture was cooled to room temperature, and to it was added MeOH (5 mL) and then NaBH4 (0.32 g, 8.33 mmoL). After being stirred at 50° C. for 1 hour, the mixture was cooled to room temperature again and quenched with 1N HCl to pH 1. The aqueous layer was separated, neutralized with 50% NaOH to pH 12, and extracted with EtOAc. The EtOAc layer was dried over MgSO4, concentrated, and purified by silica gel chromatography eluted with EtOAc to give 4-(2′-N,N-dimethylaminomethylphenyl)-2-fluoroaniline (0.89 g, 87.5%). 1H NMR (CDCl3) δ 7.49 (dd, J=8.8 Hz, J=1.8 Hz, 1H), 7.31-7.21 (m, 3H), 7.14 (dd, J=12.1 Hz, J=1.8 Hz, 1H), 6.97 (dd, J=8.1 Hz, J=1.5 Hz, 1H), 6.80 (t, J=8.8 Hz, 1H), 3.76 (bs, 2H), 3.34 (s, 2H), 2.17 (s, 6H); 19F NMR (CDCl3) δ −136.19; MS(ES+) m/z 245.2 (M+H, 100).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
catalyst
Reaction Step Two

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